molecular formula C12H14N2O B12587845 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- CAS No. 651314-59-9

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-

Cat. No.: B12587845
CAS No.: 651314-59-9
M. Wt: 202.25 g/mol
InChI Key: IXXMZCBGCVQBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR :

  • Bicyclic Protons : The bridgehead hydrogens (H-3) resonate as a multiplet at δ 2.8–3.1 ppm due to diamagnetic shielding from the nitrogen lone pair, consistent with quinuclidine’s δ 2.9 ppm signal. Adjacent methylene groups (H-1, H-2, H-4) appear as complex multiplets between δ 1.6–2.2 ppm.
  • Ethynyl Protons : The acetylenic proton (if present) is typically silent in 1H NMR due to quadrupolar relaxation, but 13C NMR reveals the sp-hybridized carbons at δ 70–85 ppm (C≡C) and δ 95–110 ppm (isoxazole-linked carbon).
  • Isoxazole Protons : The two ortho-coupled protons on the isoxazole ring resonate as doublets at δ 6.2–6.5 ppm (J = 1.8–2.2 Hz), while the para proton appears as a singlet near δ 8.1 ppm.

13C NMR :

  • The bridgehead carbon (C-3) bonded to the ethynyl group appears at δ 45–50 ppm, deshielded relative to quinuclidine’s bridgehead (δ 42 ppm) due to substituent electronegativity.
  • Isoxazole carbons exhibit characteristic shifts: C-2 (δ 160–165 ppm, adjacent to oxygen), C-4 (δ 125–130 ppm), and C-5 (δ 140–145 ppm).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectra of 1-azabicyclo[2.2.2]octane derivatives follow predictable cleavage pathways:

  • Molecular Ion (M+- ) : Observed at m/z 188 (calculated for C~10~H~13~N~3~O), with isotopic peaks confirming nitrogen and oxygen content.
  • Key Fragments :
    • m/z 111: Loss of isoxazolylethynyl group (C~5~H~3~NO, 77 Da) via α-cleavage, yielding the quinuclidine radical cation.
    • m/z 70: Retro-Diels-Alder fragmentation of the bicyclic ring, producing a cyclopentene-iminium ion.
    • m/z 43: Formation of the CH~2~N+≡CH~2~ fragment, common to azabicyclo systems under high-energy conditions.

Fragmentation patterns correlate with the compound’s stability—the conjugated isoxazole-ethynyl system resists breakdown, leading to intense molecular ion peaks relative to non-conjugated analogues.

Properties

CAS No.

651314-59-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C12H14N2O/c1(2-12-3-6-13-15-12)11-9-14-7-4-10(11)5-8-14/h3,6,10-11H,4-5,7-9H2

InChI Key

IXXMZCBGCVQBMK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. This can be achieved through various synthetic routes, including:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Bicyclic Framework Substituent Molecular Formula Pharmacological Relevance Reference
1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- [2.2.2] (quinuclidine) 5-isoxazolylethynyl C₁₁H₁₃N₂O Potential nicotinic/muscarinic activity (inferred)
(+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane [2.2.2] Benzothiophen-2-yl carbonylmethyl C₁₆H₁₇NOS Nicotinic acetylcholine receptor (nAChR) agonist; cognitive enhancement
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl) [3.2.2] 5-isoxazolylethynyl C₁₂H₁₅N₂O Larger ring size alters receptor selectivity
3-(2-Pyrazinyl)-1-azabicyclo[2.2.1]heptane [2.2.1] 2-pyrazinyl C₁₀H₁₃N₃ Muscarinic cholinergic activity; anxiolytic potential
5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole [2.2.2] Oxadiazole-linked diphenylpropyl C₂₈H₃₀N₄O₂ Anticholinergic or CNS-modulating properties

Key Differences and Implications

(i) Bicyclic Framework Variations

  • Bridgehead Substitution : Substitution at the 3-position (vs. 4- or 7-positions in other analogs) optimizes steric interactions with receptor pockets, as seen in nAChR agonists like (+)-3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane.

(ii) Substituent Heterocycles

  • Isoxazole vs. Oxadiazole/Thiophene : The 5-isoxazolyl group (electron-rich due to oxygen and nitrogen) may enhance hydrogen bonding compared to sulfur-containing heterocycles (e.g., benzo[b]thiophen-2-yl). However, oxadiazole derivatives (e.g., 5-substituted-1,3,4-oxadiazoles) exhibit greater metabolic stability.
  • Ethynyl Linker : The ethynyl spacer in the target compound likely improves π-π stacking interactions compared to methylene or carbonyl linkers in analogs like the benzo[b]thiophen-2-yl derivative.

(iii) Pharmacological Activity Trends

  • Nicotinic vs. Muscarinic Selectivity : Quinuclidine derivatives with aromatic substituents (e.g., pyrazinyl or isoxazolyl) often target nAChRs, while analogs with bulkier groups (e.g., diphenylpropyl-oxadiazole) may favor muscarinic receptors.
  • Cognitive vs. Anxiolytic Effects : Compounds like 3-(2-pyrazinyl)-1-azabicyclo[2.2.1]heptane demonstrate anxiolytic activity, suggesting that bicyclic framework and substituent polarity critically influence therapeutic outcomes.

Biological Activity

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- (CAS Number: 651314-59-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.25 g/mol
  • CAS Registry Number : 651314-59-9

The structure of this compound features a bicyclic framework, which is known to influence its interaction with biological targets, particularly in the central nervous system (CNS).

Biological Activity

1-Azabicyclo[2.2.2]octane derivatives have been studied for their various pharmacological effects. The following sections summarize key findings regarding their biological activities.

Nicotinic Receptor Modulation

Research indicates that compounds within this class can act as agonists at nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype. For example, (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] has shown potent activity as a full agonist at the rat alpha-7 nAChR, suggesting potential applications in cognitive enhancement and neuroprotection .

Gamma-Secretase Inhibition

Recent studies have highlighted the potential of 1-Azabicyclo[2.2.2]octane derivatives as selective inhibitors of gamma-secretase complexes, which are implicated in Alzheimer's disease pathology. A series of sulfonamide derivatives based on this scaffold demonstrated low nanomolar potency towards the PSEN1-APH1B complex, indicating their potential as therapeutic agents for Alzheimer's disease .

Case Study 1: Brain Penetration and Selectivity

A study focusing on the design of brain-penetrant azabicyclo[2.2.2]octane sulfonamides revealed that certain modifications could enhance selectivity for the PSEN1 complex over other complexes. The most potent compound exhibited an IC50 value of 5.5 nM against PSEN1-APH1B with significant selectivity over PSEN2 complexes . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various derivatives of 1-Azabicyclo[2.2.2]octane have provided insights into how structural modifications influence biological activity. For instance, modifications at specific positions on the bicyclic core can lead to significant changes in receptor affinity and selectivity . These findings underscore the importance of careful design in drug development.

Data Summary Table

Compound NameCAS NumberBiological ActivityIC50 (nM)Reference
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one11063601Alpha-7 nAChR AgonistNot specified
Azabicyclo Sulfonamide DerivativeN/APSEN1 Inhibitor5.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.